N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine
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Overview
Description
N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[44]nonan-3-amine is a heterocyclic compound that features a pyrazine ring fused with a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine typically involves the condensation of pyrazin-2-amine with a suitable spirocyclic precursor. One common method involves the reaction of pyrazin-2-amine with a spirocyclic ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like titanium tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrazine ring, leading to a wide range of substituted pyrazine compounds .
Scientific Research Applications
N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(Pyrazin-2-yl)benzenesulfonamides: These compounds share the pyrazine moiety and have been studied for their antimicrobial activity.
Pyrazoline derivatives: These compounds also contain a pyrazine ring and are known for their pharmacological properties.
Uniqueness
N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N4O |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-pyrazin-2-yl-1-oxa-7-azaspiro[4.4]nonan-3-amine |
InChI |
InChI=1S/C11H16N4O/c1-2-13-8-11(1)5-9(7-16-11)15-10-6-12-3-4-14-10/h3-4,6,9,13H,1-2,5,7-8H2,(H,14,15) |
InChI Key |
FKYRWFHMDUNESV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(CO2)NC3=NC=CN=C3 |
Origin of Product |
United States |
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